N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide
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Overview
Description
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
The synthesis of N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide can be achieved through several methods. One common approach involves the reaction of acid halides (such as acyl chlorides) with ammonia or amines. This method is widely used due to its simplicity and high yield. Another method involves the direct amidation of carboxylic acids with amines using coupling agents like DCC (dicyclohexylcarbodiimide) . Industrial production methods often employ greener routes such as electrosynthesis, which is a more sustainable and environmentally friendly approach .
Chemical Reactions Analysis
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and either acidic or basic conditions, amides can be hydrolyzed to yield carboxylic acids and ammonia or amines.
Reduction: Amides can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Amides can participate in nucleophilic acyl substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed from these reactions are carboxylic acids, amines, and substituted amides.
Scientific Research Applications
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It plays a role in the study of biological processes involving amides and their interactions with biological targets.
Medicine: Amides are critical in drug discovery and development, with many pharmaceuticals containing amide bonds.
Industry: Amides are used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide involves its interaction with specific molecular targets and pathways. Amides typically interact with biological targets through hydrogen bonding and other non-covalent interactions . These interactions can influence various biological processes, making amides important in medicinal chemistry and drug design .
Comparison with Similar Compounds
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide can be compared with other similar compounds such as:
N-aryl amides: These amides have an aromatic ring attached to the nitrogen atom and are known for their stability and unique reactivity.
Formamides: These are the simplest amides, with a formyl group (H-C=O) attached to the nitrogen atom.
Trifluoromethyl acetamides: These amides contain a trifluoromethyl group, which imparts unique electronic properties.
Properties
CAS No. |
71980-89-7 |
---|---|
Molecular Formula |
C24H25N5O5 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoyl]-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C24H25N5O5/c1-12(30)28-22(7-14-11-27-21-5-3-16(32)9-18(14)21)24(34)29-23(33)19(25)6-13-10-26-20-4-2-15(31)8-17(13)20/h2-5,8-11,19,22,26-27,31-32H,6-7,25H2,1H3,(H,28,30)(H,29,33,34)/t19-,22-/m0/s1 |
InChI Key |
QRZLHHLDPBPYJF-UGKGYDQZSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)[C@H](CC3=CNC4=C3C=C(C=C4)O)N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
Synonyms |
N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophan amide N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide N-acetyl-5HTP-5HTP amide |
Origin of Product |
United States |
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